4-(1H-Indol-3-ylmethyl)oxazolidine-2,5-dione
Description
4-(1H-Indol-3-ylmethyl)oxazolidine-2,5-dione is an N-carboxy anhydride (NCA) derived from L-tryptophan. NCAs are critical intermediates in polymer chemistry, particularly for synthesizing polypeptides via ring-opening polymerization (ROP). This compound features an indole moiety, a heterocyclic aromatic structure known for its role in biological systems (e.g., serotonin and melatonin biosynthesis). The indole group confers unique electronic and steric properties, influencing both reactivity and downstream applications in materials science .
Synthesis: The compound is prepared by reacting L-tryptophan with phosgene or its equivalents in anhydrous tetrahydrofuran (THF). Isolation involves column chromatography with dichloromethane/methanol (50:1) as the eluent, yielding high-purity product (>95% by external standard methods) .
Properties
IUPAC Name |
4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(14-12(16)17-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEKHTMDKRBNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)OC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956020 | |
| Record name | 2-Hydroxy-4-[(1H-indol-3-yl)methyl]-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34487-85-9 | |
| Record name | 4-(1H-Indol-3-ylmethyl)-2,5-oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34487-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Indol-3-ylmethyl)oxazolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-[(1H-indol-3-yl)methyl]-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-indol-3-ylmethyl)oxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-(1H-Indol-3-ylmethyl)oxazolidine-2,5-dione typically involves the reaction of tryptophan with phosgene or other carbonylating agents . The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-(1H-Indol-3-ylmethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Scientific Research Applications
4-(1H-Indol-3-ylmethyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-ylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Oxazolidine-2,5-dione Derivatives
Key Differences and Implications
Substituent Effects on Reactivity :
- The indol-3-ylmethyl group enhances π-π stacking interactions, favoring ordered polymer structures. This contrasts with 4-hydroxyphenyl derivatives, where hydrogen bonding dominates .
- Thienyl and sec-butyl substituents introduce sulfur-containing or aliphatic chains, respectively, altering solubility and thermal stability .
Synthetic Accessibility :
- Indole-containing NCAs require stringent anhydrous conditions due to the sensitivity of the indole moiety . In contrast, tyrosine-derived NCAs (e.g., 4-hydroxybenzyl) are more tolerant to polar solvents .
Biological Relevance :
- Indole derivatives may exhibit inherent bioactivity (e.g., antimicrobial or radiosensitization properties), as seen in related (Z)-imidazolidine-dione analogs .
Biological Activity
4-(1H-Indol-3-ylmethyl)oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may influence multiple signaling pathways through the modulation of enzyme activity or receptor interactions. Further experimental studies are needed to elucidate the specific molecular targets and pathways involved.
Therapeutic Applications
Research indicates that compounds similar to this compound exhibit a range of therapeutic effects:
- Anticonvulsant Activity : Some derivatives have shown promising anticonvulsant properties in animal models. For instance, compounds evaluated in the maximal electroshock (MES) test demonstrated effective doses (ED50) and therapeutic indices (PI) that suggest potential for treating epilepsy .
- Antitumor Effects : Preliminary studies indicate that oxazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, thiazolidin derivatives have shown anti-glioma activity by reducing cell viability in glioblastoma multiform cells .
Comparative Studies
A comparative analysis with similar compounds reveals distinct differences in biological activities based on structural variations.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Reference Drug A (e.g., Phenytoin) | 10.0 | 500.0 | 50.0 |
| Reference Drug B (e.g., Carbamazepine) | 15.0 | 600.0 | 40.0 |
Case Studies
Several case studies highlight the efficacy of related oxazolidine compounds:
- Anticonvulsant Efficacy : A study by Siddiqui et al. reported that certain indole-based oxazolidines exhibited significant anticonvulsant activity with minimal neurotoxicity at maximum doses .
- Antitumor Activity : Da Silva et al. synthesized a series of thiazolidin derivatives that showed potent antitumor effects against glioblastoma cells, demonstrating the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1H-Indol-3-ylmethyl)oxazolidine-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the indole moiety. For example:
- Step 1 : Use Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) to generate the indole core .
- Step 2 : Functionalize the indole at the 3-position using alkylation or coupling reactions to introduce the methyl group.
- Step 3 : Cyclize with oxazolidinedione precursors (e.g., via carbodiimide-mediated coupling) under reflux in ethanol or THF. Optimize yield by controlling temperature (60–80°C) and using catalysts like DMAP .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., indole C3-methyl and oxazolidinedione ring protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in methanol), determine absolute configuration and intermolecular interactions .
- Purity : Validate via HPLC (>95% purity) using a C18 column and acetonitrile/water mobile phase .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions), ethanol, or PBS (pH 7.4) for biological assays. Note discrepancies in reported solubility due to substituent effects (e.g., polar groups enhance aqueous solubility) .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store lyophilized samples at -20°C under inert atmosphere .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified indole (e.g., 5-methoxy or halogen substituents) or oxazolidinedione (e.g., thioamide analogs) groups. Compare activities in enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins. Validate predictions with mutagenesis studies .
Q. How can conflicting data on reactivity or biological activity be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize protocols (e.g., solvent purity, temperature control) across labs.
- Controlled Experiments : Test under inert atmospheres (N) to rule out oxidation artifacts.
- Advanced Analytics : Use LC-MS/MS to identify degradation products or byproducts that may skew biological results .
- Case Example : If solubility discrepancies exist (e.g., DMSO vs. aqueous buffers), use dynamic light scattering (DLS) to assess aggregation .
Q. What strategies are recommended for evaluating preclinical safety and pharmacokinetics?
- Methodological Answer :
- In Vitro Toxicity : Screen for cytotoxicity (MTT assay) in HEK293 or HepG2 cells. Assess metabolic stability using liver microsomes (e.g., rat or human CYP450 isoforms) .
- In Vivo Pharmacokinetics : Administer intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at timed intervals for LC-MS analysis to calculate , , and bioavailability .
- Challenge : Address poor oral bioavailability by formulating with cyclodextrins or lipid nanoparticles .
Q. How can crystallographic data inform the design of analogs with improved properties?
- Methodological Answer :
- Crystal Structure Analysis : Resolve the compound’s crystal packing (e.g., hydrogen-bonding networks, π-π interactions) to identify sites for steric or electronic modifications .
- Co-crystallization : Grow crystals with target proteins (e.g., using hanging-drop vapor diffusion) to guide rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
